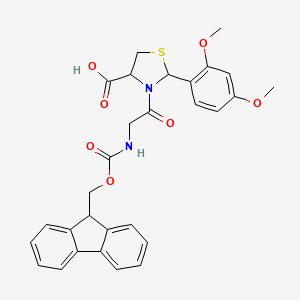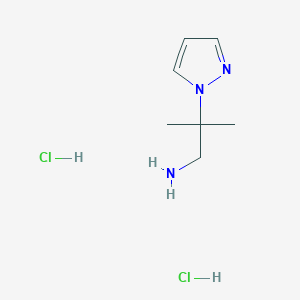
2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2031269-46-0 . It has a molecular weight of 212.12 . The IUPAC name for this compound is 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride . The InChI code for this compound is 1S/C7H13N3.2ClH/c1-7(2,6-8)10-5-3-4-9-10;;/h3-5H,6,8H2,1-2H3;2*1H .
Molecular Structure Analysis
The molecular structure of “2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride” can be represented by the InChI code 1S/C7H13N3.2ClH/c1-7(2,6-8)10-5-3-4-9-10;;/h3-5H,6,8H2,1-2H3;2*1H . This indicates that the compound contains 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms .It is stored at -10 degrees Celsius . The salt data for this compound is Cl .
Scientific Research Applications
Antitumor Potential
2-Methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride: has been investigated for its antitumor properties. Researchers synthesized related imidazole-containing compounds and evaluated their potential against various cancer cell lines. These studies aim to identify novel agents for cancer therapy .
Platinum Complexes
The compound’s pyrazole moiety can serve as a ligand in coordination chemistry. For instance, platinum complexes containing pyrazole ligands have been studied for their biological activity. These complexes may exhibit cytotoxic effects and could be explored further for their potential in cancer treatment .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-methyl-2-pyrazol-1-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(2,6-8)10-5-3-4-9-10;;/h3-5H,6,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXFFVFNDVOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1C=CC=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)
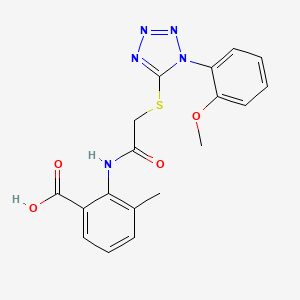
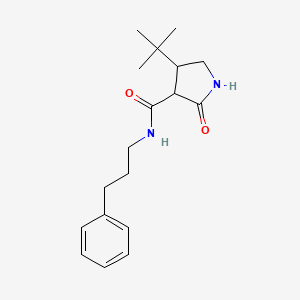
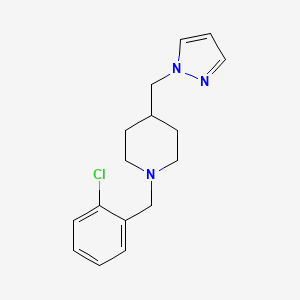
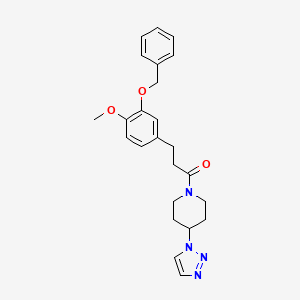
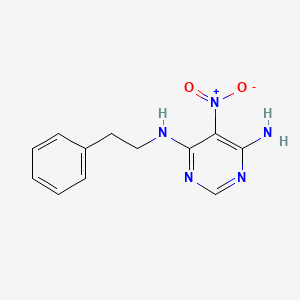
![N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2775382.png)
![3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)
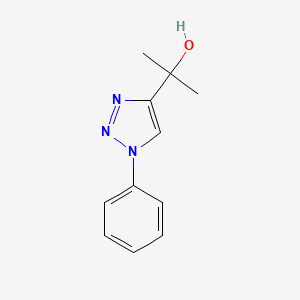
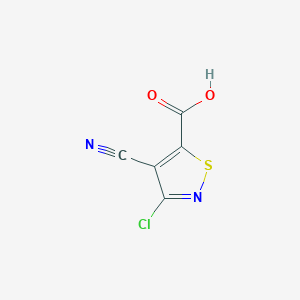
![N-[2-[Benzyl(methyl)amino]-3,3,3-trifluoropropyl]-2-chloropropanamide](/img/structure/B2775387.png)
![2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2775388.png)

